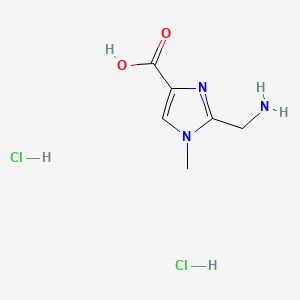
2-amino-4-(dimethylamino)butan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride, also known as 2-Amino-4-dimethylaminobutan-1-ol hydrochloride, is a chemical compound that is widely used in research laboratories for various scientific applications. It is a white, water-soluble, crystalline powder that can be used in a range of experiments, from biochemistry and physiology to cell biology and pharmacology.
Applications De Recherche Scientifique
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of certain drugs. It has also been used to study cell signaling pathways, gene expression, and protein-protein interactions. Additionally, it has been used to develop new drugs and therapeutic agents.
Mécanisme D'action
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride is believed to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride increases the levels of these neurotransmitters in the brain, which can result in a variety of effects.
Biochemical and Physiological Effects
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been linked to increased alertness and improved cognitive performance, as well as improved mood and reduced anxiety. It has also been shown to reduce the effects of stress and to improve the body's ability to cope with stress. Additionally, it has been linked to improved cardiovascular health, increased energy levels, and improved sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. Additionally, it is relatively stable and easy to store. However, it is important to note that this compound can potentially be toxic if it is not used correctly. Additionally, due to its mechanism of action, it can potentially interact with other compounds and drugs, resulting in unpredictable effects.
Orientations Futures
The potential future directions for 2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride are numerous and varied. One potential direction is the development of new drugs and therapeutic agents that utilize this compound as a base. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various diseases and conditions. Additionally, further research into the mechanism of action of this compound could lead to new insights into how drugs interact with the body. Finally, further research could also lead to new applications for this compound in the fields of biochemistry, physiology, and pharmacology.
Méthodes De Synthèse
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride can be synthesized through a two-step process. First, dimethylaminobutanol is reacted with hydrochloric acid in an organic solvent such as ethanol, to produce 2-amino-4-dimethylaminobutan-1-ol hydrochloride. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid, yielding a white, water-soluble, crystalline powder.
Propriétés
IUPAC Name |
2-amino-4-(dimethylamino)butan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-8(2)4-3-6(7)5-9;;/h6,9H,3-5,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUTZOPCSUTHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)


![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)